molecular formula C7H4F3NO B025248 2-(Trifluoromethyl)isonicotinaldehyde CAS No. 108338-20-1

2-(Trifluoromethyl)isonicotinaldehyde

Cat. No. B025248
M. Wt: 175.11 g/mol
InChI Key: CBHUHUQPLDWHIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-(Trifluoromethyl)isonicotinaldehyde and related compounds involves several key strategies, including the use of trifluoromethanesulfonic acid in catalyzed Friedel-Crafts alkylations, which is efficient for generating a variety of simple or functionalized aldehydes with high yields (Wilsdorf, Leichnitz, & Reissig, 2013). Additionally, Brønsted acid-promoted one-pot synthesis methods have been developed for the efficient construction of complex molecules, demonstrating the versatility of aldehydes in organic synthesis (Guo et al., 2015).

Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)isonicotinaldehyde is characterized by hydrogen-bonded chains and sheets, which are pivotal for understanding its reactivity and interaction with other molecules. Studies on similar compounds have shown the significance of π-stacked hydrogen-bonded chains in determining the crystal structure and molecular packing (Wardell et al., 2005).

Chemical Reactions and Properties

2-(Trifluoromethyl)isonicotinaldehyde participates in a variety of chemical reactions, leveraging the reactivity of the aldehyde group and the electron-withdrawing effect of the trifluoromethyl group. Selective reduction techniques have been utilized to transform hydroxy substituted carboxylic acids, ketones, and aldehydes into their corresponding carbonyl compounds, highlighting the compound's versatility (Olah & Wu, 1991). Furthermore, nucleophilic addition reactions have been extensively studied, demonstrating the potential for creating a variety of trifluoromethylated compounds (Pareja et al., 1999).

Physical Properties Analysis

The physical properties of 2-(Trifluoromethyl)isonicotinaldehyde, such as solubility, melting point, and boiling point, are significantly influenced by the trifluoromethyl group. These properties are crucial for determining the compound's suitability in various applications, including its role as an intermediate in organic synthesis.

Chemical Properties Analysis

The chemical properties of 2-(Trifluoromethyl)isonicotinaldehyde are characterized by its reactivity towards nucleophiles, electrophiles, and various reagents. The trifluoromethyl group imparts a unique electronic effect, enhancing the molecule's reactivity and making it a valuable building block in the synthesis of complex organic molecules.

For more in-depth information on the synthesis, molecular structure, chemical reactions, and properties of 2-(Trifluoromethyl)isonicotinaldehyde, the following references provide valuable insights:

Scientific Research Applications

Synthesis of Novel Pyridine Derivatives

One study utilized isonicotinaldehyde, which shares a core structural motif with 2-(Trifluoromethyl)isonicotinaldehyde, for the synthesis of novel pyridine derivatives. These compounds were then evaluated for their cytotoxicity against cancer cell lines, HepG-2 and MCF-7, with some showing high cytotoxic activity. This research indicates the potential of such derivatives in developing new anticancer agents (Mohamed et al., 2018).

Development of PET Tracers

Another application involves the efficient synthesis of [(18)F]trifluoromethyl-containing compounds, using [(18)F]trifluoromethane produced from reactions involving aldehydes. This method highlights the role of trifluoromethylated compounds in creating positron emission tomography (PET) tracers, contributing to advanced diagnostic imaging techniques (van der Born et al., 2013).

Catalysis and Cycloaddition Reactions

Research on cycloaddition reactions showcased the use of 2-trifluoromethyl-N-tosylaziridine with aldehydes, leading to cis-4-trifluoromethyl-2-substituted-N-tosyl-1,3-oxazolidines. These reactions, catalyzed by AgSbF(6), are notable for their excellent regio- and stereoselectivity, demonstrating the compound's utility in synthesizing structurally complex and stereochemically defined molecules (Maeda et al., 2011).

Synthesis of Chrysene Derivatives

Trifluoromethanesulfonic acid was utilized in a cross-coupling reaction to synthesize chrysene derivatives, employing a process that underscores the versatility of trifluoromethyl compounds in forming polycyclic aromatic hydrocarbons. These chrysenes have potential applications in organic electronics and photonics due to their unique photophysical properties (Guo et al., 2015).

Asymmetric Synthesis and Modification

A notable study detailed a copper-catalyzed asymmetric defluoroborylation of 1-(trifluoromethyl)alkenes, leading to gem-difluoroalkenes with high enantiomeric excess. This method highlights the importance of trifluoromethyl compounds in asymmetric synthesis, offering pathways to creating compounds with significant potential in pharmaceutical development (Gao et al., 2018).

Enantioselective Construction

Another study achieved enantioselective alpha-trifluoromethylation of aldehydes using a trifluoromethyl source, merging Lewis acid and organocatalysis. This approach opens new avenues for the enantioselective construction of trifluoromethyl stereogenicity, crucial for pharmaceutical, material, and agrochemical applications (Allen & MacMillan, 2010).

Photoredox Catalysis

In photoredox catalysis, the development of protocols for tri- and difluoromethylation of various skeletons is emphasized. Such strategies enable the efficient and selective synthesis of compounds with CF3 and CF2H groups, showcasing the role of 2-(Trifluoromethyl)isonicotinaldehyde in facilitating radical fluoromethylation reactions (Koike & Akita, 2016).

properties

IUPAC Name

2-(trifluoromethyl)pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO/c8-7(9,10)6-3-5(4-12)1-2-11-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHUHUQPLDWHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376643
Record name 2-(Trifluoromethyl)isonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)isonicotinaldehyde

CAS RN

108338-20-1
Record name 2-(Trifluoromethyl)isonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)pyridine-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.